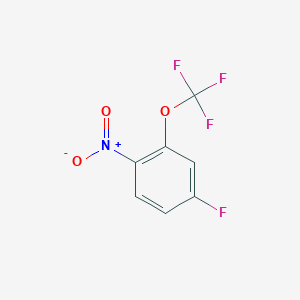

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene

Übersicht

Beschreibung

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F4NO3 . It has a molecular weight of 225.1 .

Molecular Structure Analysis

The InChI code for 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is 1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H . This code provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Mesomorphic Properties of Phenyl Derivatives

A study by Dabrowski et al. (1995) synthesized and analyzed the phase transition temperatures and enthalpies of transition for a range of non-substituted and fluoro-substituted phenyl derivatives, including compounds related to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. Their research concluded that lateral substitution of the benzene ring significantly impacts the thermal stability and tendency to form smectic A phase, with fluoro-substituted derivatives showcasing distinct mesomorphic properties (Dabrowski et al., 1995).

Dissociative Electron Attachment Studies

Wnorowska et al. (2014) conducted dissociative electron attachment (DEA) studies on halocarbon-derivatives of nitro-benzene, including compounds similar to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. Their findings provide insight into the electron interactions with these molecules, highlighting the efficient capture of thermal electrons and the formation of dissociative attachment products (Wnorowska et al., 2014).

Nucleophilic Aromatic Substitution Reactions

Ajenjo et al. (2016) explored the synthesis and nucleophilic aromatic substitution reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, showcasing methodologies that could be applicable to the synthesis and functionalization of compounds like 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. This work underscores the versatility of fluoro-substituted benzene derivatives in organic synthesis (Ajenjo et al., 2016).

Analytical Chemistry Applications

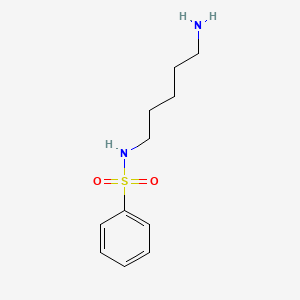

Jastrzębska et al. (2016) developed a new reagent for the precolumn derivatization of biogenic amines, utilizing a compound structurally related to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. This research demonstrates the potential use of such fluoro-substituted benzene derivatives in improving chromatographic analyses of biogenic amines in complex matrices like wines (Jastrzębska et al., 2016).

Structural and Conformational Analysis

Shishkov et al. (2004) investigated the geometric structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene, providing valuable information on the molecular conformation and structural dynamics of such compounds. Their findings are crucial for understanding the physicochemical properties and reactivity of fluoro-substituted benzene derivatives (Shishkov et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-fluoro-1-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBATUITURYFZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)